![molecular formula C14H21BFNO3 B1434212 (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704097-29-9](/img/structure/B1434212.png)
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Overview
Description
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, otherwise known as 4-CEFBA, is a highly versatile compound with a wide range of applications in scientific research. It is a boronic acid derivative with a cyclohexylaminoethoxy side chain, and is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for transition metal complexes. 4-CEFBA has been studied for its potential as a therapeutic agent for a variety of medical conditions, and its mechanism of action is currently the subject of ongoing research. In
Scientific Research Applications
Synthesis and Structural Analysis
Amino-3-fluorophenyl boronic acid derivatives, closely related to the compound , have been synthesized for various applications, including the construction of glucose sensing materials that operate at physiological pH levels. The synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline, leading to derivatives with pendant amine groups for attachment to polymers (Das et al., 2003). Additionally, macrocyclic chemistry explores derivatives from aryl boronic acids, indicating their utility in creating complex molecular architectures, as demonstrated in the synthesis of tetrameric and dimeric boronates (Fárfan et al., 1999).
Catalysis and Organic Synthesis
Boronic acid derivatives serve as catalysts and intermediates in organic synthesis, showing significant reactivity and selectivity. They are instrumental in cross-coupling reactions, such as Suzuki-Miyaura coupling, highlighting their role in synthesizing biologically active compounds and pharmaceutical agents. This demonstrates the compound's potential in facilitating complex organic transformations and synthesis of novel compounds (Arnold et al., 2008).
Sensing and Molecular Recognition
Boronic acid derivatives, including those structurally similar to (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, have been developed as sensors for detecting sugars and carbohydrates in aqueous solutions. Their ability to form reversible covalent bonds with diols enables the selective recognition of sugars, a principle used in designing fluorescence-based sensors for glucose monitoring in diabetic care (Tong et al., 2001). Additionally, their interaction with alcohols and non-alcohols has been studied to understand the photophysical properties and solvent interactions of boronic acid derivatives (Geethanjali et al., 2015).
properties
IUPAC Name |
[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGHPHYLRUJODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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